2-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid
Description
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative featuring a thiophene heterocycle with a methyl substituent at position 3. The Fmoc group (a staple in solid-phase peptide synthesis) ensures selective deprotection under mild basic conditions, while the thiophene ring contributes rigidity and electronic conjugation. This compound is primarily used in peptide and peptidomimetic synthesis, where its sulfur-containing heterocycle enhances stability and modulates bioactivity compared to conventional aromatic or aliphatic side chains .
Properties
Molecular Formula |
C21H17NO4S |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C21H17NO4S/c1-12-10-17(20(23)24)19(27-12)22-21(25)26-11-18-15-8-4-2-6-13(15)14-7-3-5-9-16(14)18/h2-10,18H,11H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
AKCZKXZYPVEZIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this Fmoc-protected amino acid derivative generally involves three key steps:
- Protection of the amino group with the Fmoc group to prevent unwanted side reactions during subsequent transformations.
- Introduction of the thiophene ring bearing a methyl substituent at the 5-position.
- Incorporation of the carboxylic acid group at the 3-position of the thiophene ring.
The overall synthetic scheme can be summarized as follows:
| Step Number | Reaction Stage | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Amino Group Protection | Reaction with Fmoc chloride and base (e.g., triethylamine) in an organic solvent | Formation of Fmoc-protected amino intermediate |
| 2 | Thiophene Ring Functionalization | Introduction of methyl group via electrophilic substitution or coupling reactions | Methyl substitution at 5-position of thiophene |
| 3 | Carboxylation | Carboxylation using carbon dioxide or carboxylating agents under controlled conditions | Formation of carboxylic acid at 3-position |
This approach aligns with standard protocols for preparing Fmoc-amino acid derivatives used in solid-phase peptide synthesis (SPPS).
Detailed Synthetic Route
Starting Material Selection : The synthesis often begins with 5-methylthiophene-3-amine or a suitable precursor that can be functionalized at the amine and carboxyl positions.
Fmoc Protection : The free amino group is reacted with (9H-fluoren-9-yl)methoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate in solvents like dichloromethane or dimethylformamide (DMF). This step selectively protects the amino group, yielding the Fmoc-protected intermediate.
Carboxylation : The carboxylic acid group is introduced at the 3-position of the thiophene ring, either by direct carboxylation using carbon dioxide under basic conditions or by converting a suitable precursor (e.g., ester or aldehyde) into the acid via hydrolysis or oxidation.
Purification : The crude product is purified by recrystallization or chromatographic techniques to isolate the pure 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid.
Industrial Scale Production
In industrial settings, the synthesis incorporates automated solid-phase peptide synthesizers for efficiency and high purity. The Fmoc-protected amino acid is synthesized in bulk, often using continuous flow reactors to optimize reaction times and yields. The process includes:
- Sequential addition of reagents under controlled conditions.
- Automated deprotection and washing steps.
- Final purification by preparative HPLC or crystallization.
This method ensures reproducibility and scalability while maintaining the compound's integrity.
Chemical Reaction Analysis
Reaction Types Involved
| Reaction Type | Description | Common Reagents/Conditions | Typical Products |
|---|---|---|---|
| Amino Protection | Protection of amino group to prevent side reactions | Fmoc chloride, triethylamine, DMF | Fmoc-protected amino acid |
| Electrophilic Substitution | Methyl group introduction on thiophene ring | Methylating agents or Friedel-Crafts alkylation | 5-Methylthiophene derivative |
| Carboxylation | Introduction of carboxylic acid functionality | CO2 under basic conditions or oxidation agents | Thiophene-3-carboxylic acid derivative |
| Oxidation/Reduction | Optional modifications of sulfur or other groups | H2O2, KMnO4 (oxidation); NaBH4, LiAlH4 (reduction) | Sulfoxides, sulfones, or reduced forms |
| Substitution | Nucleophilic substitution on activated positions | Amines, thiols, halides | Various substituted derivatives |
Mechanistic Insights
- The Fmoc protection occurs via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of Fmoc chloride.
- Carboxylation typically proceeds through nucleophilic addition of carbanion or enolate intermediates to carbon dioxide.
- The methyl group introduction on the thiophene ring can be achieved via electrophilic aromatic substitution, facilitated by the electron-rich nature of the thiophene.
Comparative Data Table of Key Synthetic Parameters
| Parameter | Typical Value/Condition | Notes |
|---|---|---|
| Fmoc Protection Solvent | Dichloromethane, DMF | DMF preferred for solubility |
| Base for Fmoc Protection | Triethylamine, Sodium bicarbonate | Triethylamine commonly used |
| Reaction Temperature | 0°C to room temperature | Controlled to avoid side reactions |
| Carboxylation Agent | Carbon dioxide, carboxylating reagents | CO2 under pressure or mild conditions |
| Purification Method | Recrystallization, Preparative HPLC | Ensures high purity for peptide synthesis |
| Yield | Typically 85-97% | High yield indicates efficient process |
Research and Application Notes
- This compound is extensively used in solid-phase peptide synthesis (SPPS) as a building block for peptides containing thiophene moieties, which can confer unique properties such as enhanced hydrophobicity and stability.
- The Fmoc group allows selective deprotection under mild basic conditions, facilitating stepwise peptide chain elongation.
- The methyl substitution on the thiophene ring influences biological activity and molecular interactions , making this compound valuable for medicinal chemistry and protein engineering research.
Chemical Reactions Analysis
Types of Reactions
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules and peptides.
Biology: In the study of protein structure and function, as it helps in the synthesis of peptides and proteins.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. The compound is removed under mild basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and safety attributes of the target compound with structurally analogous Fmoc-protected derivatives:
Key Research Findings and Analysis
Structural and Electronic Differences
- Thiophene vs. Aliphatic Chains (e.g., 5-methylhexanoic acid ): The thiophene ring in the target compound provides π-conjugation and steric rigidity, enhancing peptide stability and enabling interactions with aromatic residues in biological targets. In contrast, aliphatic derivatives like 5-methylhexanoic acid offer flexibility but lack electronic modulation .
- Thiophene vs. However, oxetane’s strain energy may enhance metabolic stability .
Q & A
Q. What are the standard synthetic routes for 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid, and what critical parameters influence yield and purity?
The synthesis typically involves sequential coupling reactions under controlled conditions. Key steps include:
- Fmoc-protection : Introduction of the fluorenylmethoxycarbonyl (Fmoc) group to protect the amino functionality, often using Fmoc-Cl in dichloromethane (DCM) or dimethylformamide (DMF) .
- Thiophene ring functionalization : Methylthiophene-3-carboxylic acid derivatives are coupled via carbodiimide-mediated reactions (e.g., EDC/HOBt) at 0–25°C .
- Purification : Crude products are isolated via extraction (ethyl acetate/water) and purified using reverse-phase HPLC or column chromatography . Critical parameters include pH (maintained at 8–9 for amine activation), solvent polarity (DMF enhances solubility of intermediates), and reaction time (overcoupling risks side products) .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are they applied?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., methylthiophene substitution patterns) and Fmoc-group integrity. Aromatic protons in the fluorenyl group appear as multiplet peaks at 7.2–7.8 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺ ~450–500 Da) and detects impurities like deprotected amines .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity (>95% required for peptide synthesis) .
Q. What are the primary safety considerations when handling this compound in the laboratory?
- Hazards : Classified as skin/eye irritant (GHS Category 2) and respiratory sensitizer. Dust inhalation risks require fume hood use .
- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, use N95 respirators .
- First Aid : Skin contact requires immediate washing with soap/water; eye exposure mandates 15-minute flushing with saline .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions, and what degradation products form?
- Temperature Sensitivity : Stable at 2–8°C for 6–12 months but degrades at >25°C via Fmoc cleavage, releasing CO₂ and fluorenylmethyl byproducts .
- Light Sensitivity : UV exposure induces thiophene ring oxidation, forming sulfoxide derivatives detectable via HPLC retention shifts .
- Mitigation : Store under argon in amber vials; add stabilizers like 0.1% TFA in acetonitrile stock solutions .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60–90%) for this compound?
Yield discrepancies often arise from:
- Coupling Efficiency : Suboptimal stoichiometry (e.g., <1.2 eq. of Fmoc-Cl) reduces protection efficiency. Real-time monitoring via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) is recommended .
- Side Reactions : Competing acylation of the thiophene sulfur can occur at high temperatures. Lowering reaction temperatures to 0–5°C suppresses this .
- Purification Losses : Hydrophobic byproducts may co-elute during HPLC. Gradient optimization (e.g., 40–70% acetonitrile over 20 min) improves resolution .
Q. How does this compound interact with biological targets in peptide-based drug design, and what methodologies validate these interactions?
- Mechanistic Role : The Fmoc group enhances peptide solubility during solid-phase synthesis and is cleaved post-synthesis with piperidine .
- Binding Studies : Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify affinity (KD values) for targets like proteases .
- Cellular Uptake : Fluorescent tagging (e.g., Cy5 conjugation) tracks intracellular localization via confocal microscopy .
Q. What advanced synthetic techniques (e.g., microwave-assisted, flow chemistry) improve the scalability of its production?
- Microwave Synthesis : Reduces coupling time from 12 hours to 30 minutes at 50°C, improving yield to 85% while minimizing thermal degradation .
- Flow Chemistry : Continuous flow reactors with immobilized catalysts (e.g., HOBt on silica) enhance reproducibility and reduce solvent waste .
- Automated Platforms : Peptide synthesizers integrate real-time MS feedback to adjust reagent delivery, achieving >90% purity in multi-gram batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
